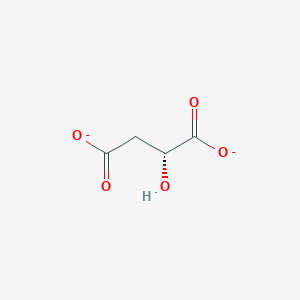

(2R)-2-hydroxybutanedioate

Description

Contextualization of (2R)-2-hydroxybutanedioate as a Key Biological Metabolite

This compound, also known as (R)-malate, is the optically active form of malate (B86768) with an (R)-configuration at its chiral center. contaminantdb.canih.gov It is the conjugate base of D-malic acid. nih.gov As a dicarboxylic acid, malic acid in its ionized form, malate, is a crucial intermediate component made by virtually all living organisms. wikipedia.orgchemcess.com It is a key player in major metabolic pathways, most notably the citric acid cycle (or Krebs cycle), which is central to cellular respiration and energy production. chemcess.combionity.com In this cycle, the (S)-isomer of malate is reversibly oxidized to oxaloacetate by the enzyme malate dehydrogenase. bionity.com

While the L-isomer is the predominant form in many core metabolic pathways, this compound is also found in biological systems and is recognized as a metabolite. chemcess.com For instance, it has been identified as a metabolite produced by microorganisms such as Escherichia coli. nih.gov Its presence and metabolism indicate that biological systems have mechanisms to process this specific stereoisomer, highlighting its relevance in the broader context of metabolic diversity and adaptation. The biosynthesis of malate in microorganisms can occur through several routes, including the oxidative pathway, the non-oxidative pathway, and the glyoxylate (B1226380) cycle. atamanchemicals.com

Table 1: Physicochemical Properties of this compound

| Property | Value/Description | Source(s) |

|---|---|---|

| IUPAC Name | This compound | nih.gov |

| Molecular Formula | C₄H₄O₅²⁻ | nih.gov |

| Molar Mass | 132.07 g/mol | nih.gov |

| Parent Compound | D-Malic acid | nih.govvulcanchem.com |

| Appearance | White crystalline powder (for D-malic acid) | chembk.com |

| Solubility | Soluble in water and alcohol | chembk.com |

| ChEBI ID | CHEBI:15588 | nih.gov |

Stereochemical Significance and Isomeric Purity in Biochemical Systems

Stereochemistry, the study of the three-dimensional arrangement of atoms in molecules, is fundamental to understanding biological interactions. longdom.org The spatial arrangement of atoms within a molecule dictates its physical, chemical, and biological properties. fiveable.me Many biological molecules are chiral, meaning they exist as two non-superimposable mirror images called enantiomers. longdom.org

This compound is the (R)-enantiomer of its more naturally abundant counterpart, (S)-2-hydroxybutanedioate (L-malate). nih.govwikipedia.org This difference in stereochemistry is critical, as biological systems, particularly enzymes and receptors, are highly stereospecific. longdom.org The specific (2R) configuration influences how the molecule interacts with enzymes and participates in metabolic reactions. fiveable.me

The importance of isomeric purity is evident in biochemical research and applications. For example, processes have been developed to separate D-malic acid from a racemic mixture (an equal mixture of both L- and D-enantiomers). google.com This can be achieved through chiral resolution using microorganisms, such as Pseudomonas putida and Acinetobacter calcoaceticus, which selectively assimilate L-malic acid while leaving the D-malic acid. google.com This ability to isolate a specific enantiomer is crucial for studying its unique biological roles and for applications where a single, pure isomer is required. The dextrorotatory nature of the D-(+)-isomer, meaning it rotates plane-polarized light to the right, is a direct consequence of its (R)-configuration. vulcanchem.com

Historical Perspectives and Discovery in Metabolic Pathways

The history of this compound is intrinsically linked to the discovery and study of its parent compound, malic acid. Malic acid was first isolated in 1785 by the Swedish chemist Carl Wilhelm Scheele from apple juice. wikipedia.orgbionity.com A few years later, in 1787, French chemist Antoine Lavoisier named it acide malique, derived from malum, the Latin word for apple. wikipedia.orgbionity.com

Initially, these discoveries pertained to the naturally occurring L-isomer. The understanding of stereoisomers like the (R)-form evolved with advancements in chemistry. Malic acid played a significant role in the discovery of the Walden inversion, a key concept in stereochemistry where a molecule undergoes an inversion of its chiral center during a chemical reaction. wikipedia.orgbionity.com This cycle demonstrated that (-)-malic acid could be converted to (+)-malic acid, revealing the existence and relationship between the two enantiomers. bionity.com

The placement of malate within central metabolic pathways was a landmark discovery in biochemistry. It was identified as an intermediate in the citric acid cycle, where it is formed from fumarate (B1241708) and subsequently oxidized to oxaloacetate. bionity.comatamanchemicals.com While the citric acid cycle primarily utilizes the L-isomer, the recognition and study of D-malic acid and its conjugate base, this compound, have broadened the understanding of metabolism, highlighting the existence of alternative pathways and the metabolic capabilities of various organisms. chemcess.comatamanchemicals.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C4H4O5-2 |

|---|---|

Molecular Weight |

132.07 g/mol |

IUPAC Name |

(2R)-2-hydroxybutanedioate |

InChI |

InChI=1S/C4H6O5/c5-2(4(8)9)1-3(6)7/h2,5H,1H2,(H,6,7)(H,8,9)/p-2/t2-/m1/s1 |

InChI Key |

BJEPYKJPYRNKOW-UWTATZPHSA-L |

SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] |

Isomeric SMILES |

C([C@H](C(=O)[O-])O)C(=O)[O-] |

Canonical SMILES |

C(C(C(=O)[O-])O)C(=O)[O-] |

Origin of Product |

United States |

Biochemical Pathways and Metabolic Roles of 2r 2 Hydroxybutanedioate

Central Role in the Tricarboxylic Acid (TCA) Cycle and Variants

(2R)-2-hydroxybutanedioate, commonly known as D-malate, and its stereoisomer L-malate are key players in the tricarboxylic acid (TCA) cycle, a fundamental metabolic pathway for cellular energy production. promegaconnections.comnih.gov While L-malate is the predominant isomer in this cycle, the general reactions involving malate (B86768) are central to the pathway's function. The TCA cycle is a series of enzyme-catalysed chemical reactions that form a key part of aerobic respiration in cells. wikipedia.org

Formation and Oxidative Metabolism within the TCA Cycle

Within the mitochondrial matrix, malate is formed through the reversible hydration of fumarate (B1241708), a reaction catalysed by the enzyme fumarase. This step introduces a hydroxyl group to the carbon backbone, preparing the molecule for the final reaction of the cycle.

Subsequently, malate is oxidized to oxaloacetate by the enzyme malate dehydrogenase (MDH). nih.govwikipedia.org This reaction is coupled with the reduction of the coenzyme NAD+ to NADH. The generated NADH is a crucial electron carrier that donates its electrons to the electron transport chain, driving the synthesis of ATP. The regeneration of oxaloacetate is vital as it is the molecule that condenses with acetyl-CoA to initiate the next turn of the cycle. wikipedia.org Though the forward reaction to produce oxaloacetate is thermodynamically unfavorable, the rapid utilization of oxaloacetate by citrate (B86180) synthase and NADH by the electron transport chain pulls the reaction forward. portlandpress.com

| Reaction Step | Substrate | Enzyme | Product(s) | Coenzyme | Significance |

| Hydration | Fumarate | Fumarase | L-Malate | - | Prepares the molecule for oxidation. |

| Oxidation | L-Malate | Malate Dehydrogenase (MDH) | Oxaloacetate | NAD+ → NADH | Regenerates oxaloacetate for the next cycle and produces NADH for ATP synthesis. promegaconnections.comwikipedia.org |

An interactive data table summarizing the formation and oxidation of malate in the TCA cycle.

Interconnections with Anaplerotic and Cataplerotic Reactions

Anaplerotic reactions are "filling-up" reactions that restore TCA cycle intermediates. wikipedia.org For instance, pyruvate (B1213749) (a product of glycolysis) can be carboxylated to form oxaloacetate directly, or in some pathways, converted to malate by the action of malic enzyme. wikipedia.org The transamination of aspartate can also generate oxaloacetate, which can then be reduced to malate. fiveable.me These reactions are crucial when intermediates are being heavily used for biosynthesis, ensuring the cycle can continue to function for energy production. quora.com

Cataplerotic reactions involve the removal of TCA cycle intermediates. Malate can be transported out of the mitochondria into the cytosol. wikipedia.org In the cytosol, it can be converted back to oxaloacetate, which is a primary precursor for gluconeogenesis (the synthesis of glucose). wikipedia.orgcreative-proteomics.com It can also be oxidatively decarboxylated by cytosolic malic enzyme to produce pyruvate and NADPH, with the latter being essential for fatty acid synthesis and antioxidant defense. promegaconnections.com This export of malate from the mitochondria is a critical link between carbohydrate, lipid, and amino acid metabolism.

Involvement in the Glyoxylate (B1226380) Cycle and Associated Carbon Metabolism

In plants, bacteria, protists, and fungi, a variation of the TCA cycle known as the glyoxylate cycle allows for the net conversion of acetyl-CoA, typically derived from the breakdown of fatty acids, into carbohydrates. wikipedia.org This pathway is crucial for organisms growing on acetate (B1210297) or fatty acids as their sole carbon source and is absent in most animals. wikipedia.org this compound is a central product of this cycle.

The glyoxylate cycle bypasses the two decarboxylation steps of the TCA cycle. wikipedia.org The key enzymes that define this pathway are isocitrate lyase and malate synthase. nih.govmicrobiologyresearch.org

Isocitrate Cleavage : Isocitrate lyase cleaves isocitrate into succinate (B1194679) and glyoxylate. wikipedia.org

Malate Synthesis : Malate synthase then catalyses the condensation of glyoxylate with a second molecule of acetyl-CoA to form (S)-malate. wikipedia.orgebi.ac.uk

The net result is the production of one molecule of succinate and one molecule of malate from two molecules of acetyl-CoA. microbiologyresearch.org The succinate can re-enter the TCA cycle to be converted to malate and then oxaloacetate, while the malate produced by malate synthase also contributes to the pool of four-carbon intermediates. These intermediates, particularly oxaloacetate, can then be directed towards gluconeogenesis to synthesize glucose. wikipedia.org

| Glyoxylate Cycle: Key Reactions | Enzyme | Reaction |

| Bypass Step 1 | Isocitrate Lyase (ICL) | Isocitrate → Succinate + Glyoxylate |

| Bypass Step 2 | Malate Synthase (MS) | Glyoxylate + Acetyl-CoA → (S)-Malate + CoA |

An interactive data table highlighting the unique enzymatic reactions of the glyoxylate cycle involving malate.

Specific Functions in Plant Metabolism

In plants, malate assumes highly specialized roles beyond central respiration, particularly in adapting to environmental challenges like heat, drought, and nutrient availability.

Contributions to C4 Carbon Fixation Pathways

To overcome the inefficiencies of the standard C3 photosynthetic pathway, particularly the wasteful process of photorespiration in hot and dry climates, many plants have evolved C4 carbon fixation. wikipedia.org In this pathway, malate serves as a crucial temporary storage and transport molecule for CO2. nih.gov

The process involves two distinct cell types: mesophyll cells and bundle-sheath cells. britannica.com

In Mesophyll Cells : Atmospheric CO2 is first fixed into the three-carbon molecule phosphoenolpyruvate (B93156) (PEP) by the enzyme PEP carboxylase, forming the four-carbon acid oxaloacetate. khanacademy.orgresearchgate.net Oxaloacetate is then rapidly reduced to malate by NADP-malate dehydrogenase in the chloroplasts. nih.govannualreviews.org

Transport to Bundle-Sheath Cells : This malate is transported from the mesophyll cells into the adjacent bundle-sheath cells. britannica.comoup.com

In Bundle-Sheath Cells : Inside the bundle-sheath chloroplasts, malate is decarboxylated by NADP-malic enzyme, releasing CO2 and pyruvate. britannica.comfrontiersin.org This reaction elevates the concentration of CO2 around the enzyme RuBisCO, significantly enhancing its carboxylase activity and suppressing its oxygenase activity, thus minimizing photorespiration. wikipedia.org The released CO2 then enters the standard Calvin cycle to be converted into carbohydrates.

| Feature | C3 Photosynthesis | C4 Photosynthesis |

| Initial CO2 Fixation Enzyme | RuBisCO | PEP Carboxylase |

| Initial CO2 Product | 3-PGA (3-carbon) | Oxaloacetate (4-carbon), converted to Malate |

| Location of Calvin Cycle | Mesophyll Cells | Bundle-Sheath Cells |

| Role of Malate | Primarily TCA cycle intermediate | Key CO2 carrier from mesophyll to bundle-sheath cells. wikipedia.orgnih.gov |

| Photorespiration | High in hot, dry conditions | Minimized. wikipedia.org |

An interactive data table comparing key aspects of C3 and C4 photosynthesis, highlighting the role of malate.

Role in Photorespiration and Nitrogen Cycling

While C4 photosynthesis minimizes photorespiration, this process is a significant factor in C3 plants. Emerging research indicates that malate metabolism is intertwined with both photorespiration and nitrogen assimilation. mdpi.com The photorespiratory cycle spans chloroplasts, peroxisomes, and mitochondria. The conversion of glycine (B1666218) to serine in the mitochondria releases NADH. To maintain redox balance, these reducing equivalents must be shuttled back to the peroxisomes and chloroplasts. The malate-oxaloacetate shuttle, involving mitochondrial and peroxisomal malate dehydrogenases, is a primary mechanism for this transport. nih.gov

Furthermore, the assimilation of nitrate (B79036), a major nitrogen source for plants, into amino acids is an energy-intensive process requiring reducing power (NADH) in the cytosol. mdpi.com The export of malate from the mitochondria or chloroplasts and its subsequent oxidation to oxaloacetate in the cytosol by malate dehydrogenase can generate the necessary NADH for nitrate reductase, the first key enzyme in the nitrate assimilation pathway. mdpi.com Malate also serves as a carbon skeleton provider for the synthesis of amino acids once nitrogen has been assimilated. researchgate.netnih.govresearchgate.net Therefore, malate acts as a critical link between carbon metabolism (TCA cycle, photosynthesis), energy balance (redox shuttling), and nitrogen assimilation. researchgate.netportlandpress.com

Regulation of Stomatal Guard Cell Function

This compound, commonly known as malate, is a pivotal molecule in the regulation of stomatal guard cell function, which governs gas exchange and water transpiration in plants. Its roles are multifaceted, acting as both a crucial osmolyte to drive stomatal opening and a signaling molecule to initiate stomatal closure.

Stomatal opening is an energy-dependent process that involves the accumulation of solutes within the guard cells, leading to an increase in turgor pressure and the subsequent swelling of these specialized cells. dntb.gov.uaecmdb.ca In response to stimuli such as blue light, proton pumps in the guard cell membrane are activated, creating an electrochemical gradient that facilitates the uptake of potassium ions (K+). nih.gov To maintain charge balance, there is a concurrent influx of anions, primarily malate. dntb.gov.ua This malate is largely synthesized within the guard cells themselves through the carboxylation of phosphoenolpyruvate (PEP) by the enzyme PEP carboxylase. wikipedia.org The breakdown of starch can also provide the carbon skeletons for malate synthesis. winefolly.com The accumulation of both potassium ions and malate significantly lowers the water potential inside the guard cells, driving the osmotic influx of water and causing the stomata to open. winefolly.com

Table 1: Key Factors Influenced by this compound in Stomatal Function

| Factor | Role in Stomatal Opening | Role in Stomatal Closure | Key Mediators |

| Osmotic Potential | Accumulates in guard cells, lowering water potential and driving water influx. | Efflux from guard cells increases water potential, leading to water outflow. | K+ ions |

| Ion Channels | Influx through anion channels to balance K+ uptake. | Efflux through anion channels, particularly SLAC1, is a primary step. | SLAC1 |

| Intracellular pH | Synthesis consumes protons, contributing to the electrochemical gradient for ion uptake. | Efflux can alter intracellular pH, influencing enzyme and channel activity. | H+-ATPase |

| Signaling | Primarily acts as an osmolyte. | Acts as a signaling molecule, activating pathways for closure. | Ca2+, G-Proteins, ABA |

Significance in Microbial Metabolism and Physiology

This compound, or D-malate, is a metabolite that, while less common in central metabolism than its L-enantiomer, plays a significant role in the physiology of various microorganisms, including the model organism Escherichia coli. Its utilization demonstrates the metabolic flexibility of bacteria in adapting to different carbon sources and growth conditions.

Occurrence and Metabolic Fate in Model Organisms (e.g., Escherichia coli)

Escherichia coli K-12 has the capacity to metabolize D-malate under both aerobic and anaerobic conditions, although the pathways and regulatory mechanisms differ. dntb.gov.uanih.gov Under aerobic conditions, E. coli can utilize D-malate as a sole carbon and energy source. nih.govnih.gov The process begins with the uptake of D-malate into the cytoplasm, which is facilitated by the DctA transporter. nih.gov Once inside the cell, D-malate is oxidized to pyruvate and carbon dioxide by the NAD+-dependent enzyme D-malate dehydrogenase (decarboxylating), encoded by the dmlA gene (formerly yeaU). nih.govuniprot.org The expression of dmlA is induced by the presence of D-malate and is regulated by the LysR-type transcriptional regulator, DmlR (formerly YeaT). nih.govnih.gov

Under anaerobic conditions, the metabolic fate of D-malate in E. coli is linked to fumarate respiration. nih.govnih.gov While E. coli possesses D-malate dehydrogenase activity under these conditions, it cannot grow on D-malate alone as this pathway does not yield net ATP. nih.govnih.gov However, slow growth can be achieved if an external electron donor, such as glycerol, is provided. nih.gov In this scenario, D-malate is likely converted to fumarate, which then serves as a terminal electron acceptor in anaerobic respiration, being reduced to succinate by fumarate reductase. nih.govresearchgate.net This process is dependent on the anaerobic C4-dicarboxylate transporter DcuB and the anaerobic fumarase FumB. nih.gov

**Table 2: D-Malate Metabolism in *Escherichia coli***

| Condition | Key Enzyme | Initial Substrate | Primary Product(s) | Key Regulator | Growth |

| Aerobic | D-malate dehydrogenase (DmlA) | D-malate | Pyruvate, CO2 | DmlR | Yes |

| Anaerobic | Fumarate reductase | D-malate + Electron Donor (e.g., glycerol) | Succinate | DcuS-DcuR | Slow |

Contribution to Anaerobic Respiration and Fermentation Processes

The role of this compound extends beyond E. coli to other microbial anaerobic processes. A prominent example is its involvement in specific fermentation pathways, although its L-isomer is more commonly associated with fermentation.

In the context of anaerobic respiration, as seen in E. coli, D-malate can serve as a precursor to fumarate, which then acts as a terminal electron acceptor. nih.govasm.org This process, known as fumarate respiration, is a form of anaerobic respiration where the oxidation of a substrate is coupled to the reduction of fumarate to succinate. researchgate.netwikipedia.org This is not unique to E. coli and is a strategy employed by various anaerobic and facultatively anaerobic bacteria to generate energy in the absence of oxygen. khanacademy.org

Furthermore, some microorganisms have been identified that can directly produce D-malate through fermentation-like processes. For instance, certain bacteria and fungi can convert maleate (B1232345) into D-malate with high enantiomeric purity via the enzyme maleate hydratase. wur.nl This highlights the diverse roles that D-malate and its metabolic pathways play in the microbial world, from serving as a substrate for anaerobic energy generation to being a product of specialized fermentations.

Enzymology of 2r 2 Hydroxybutanedioate Interconversion and Regulation

Malate (B86768) Dehydrogenase (MDH) and its Stereospecificity

Malate dehydrogenase (MDH) is a ubiquitous enzyme that catalyzes the reversible oxidation of malate to oxaloacetate, using NAD+ as a cofactor. wikipedia.orgworthington-biochem.com While the primary substrate for most MDHs is L-malate, the stereospecificity of this enzyme is a key aspect of its function. worthington-biochem.comnih.gov

Catalytic Mechanisms and Active Site Analysis

The active site of MDH is a hydrophobic cavity that binds both the substrate and the NAD+ coenzyme. wikipedia.org The catalytic mechanism involves a proton transfer system facilitated by a catalytic dyad of histidine and aspartate residues. ebi.ac.uk Specifically, a histidine residue acts as a proton acceptor from the hydroxyl group of malate, while the aspartate residue stabilizes the positively charged histidine. ebi.ac.uk The transfer of a hydride ion from the malate to the nicotinamide (B372718) ring of NAD+ results in the formation of oxaloacetate and NADH. wikipedia.orgebi.ac.uk Conserved arginine residues in the active site are crucial for securing the substrate. wikipedia.org The enzyme undergoes a conformational change upon substrate binding, enclosing the substrate to minimize solvent exposure and correctly position the catalytic residues. wikipedia.org

Isozymes and Subcellular Compartmentation

Eukaryotic cells possess multiple isozymes of MDH, which are localized in different subcellular compartments, reflecting their diverse metabolic roles. nih.govnih.gov The two primary isoforms are the mitochondrial (m-MDH) and the cytoplasmic (c-MDH). worthington-biochem.com

Mitochondrial MDH (m-MDH): This is a key component of the citric acid cycle, where it catalyzes the oxidation of L-malate to oxaloacetate. wikipedia.org It also participates in the malate-aspartate shuttle, which is essential for transferring reducing equivalents from the cytosol to the mitochondria for oxidative phosphorylation. wikipedia.orgportlandpress.com

Cytoplasmic MDH (c-MDH): This isoform is also involved in the malate-aspartate shuttle. wikipedia.orguniprot.org

Other Compartments: In plants, MDH isozymes are also found in peroxisomes, glyoxysomes, and chloroplasts, where they are involved in processes like photorespiration and lipid metabolism. nih.govportlandpress.comscirp.org

The different isozymes, while catalyzing the same fundamental reaction, can exhibit variations in their primary structure and kinetic properties. scirp.org

Regulatory Mechanisms and Kinetic Properties

The activity of MDH is regulated by several mechanisms to meet the metabolic needs of the cell.

Substrate Inhibition: MDH activity can be inhibited by high concentrations of oxaloacetate and NADH. nih.gov In some instances, high levels of malate can also be inhibitory. nih.gov

Allosteric Regulation: Citrate (B86180) can act as both an allosteric activator and inhibitor of MDH. wikipedia.org At low concentrations of L-malate and NAD+, citrate inhibits the oxidation of L-malate. wikipedia.org However, at high concentrations of L-malate and NAD+, citrate can stimulate the production of oxaloacetate. wikipedia.org Glutamate (B1630785) has also been shown to inhibit MDH activity. wikipedia.org

Kinetic Properties: MDH follows an ordered kinetic mechanism where the cofactor (NAD+ or NADH) binds to the enzyme before the substrate (malate or oxaloacetate). researchgate.net The Michaelis constant (Km) for malate is typically in the millimolar range. wikipedia.org

| Enzyme Property | Malate Dehydrogenase (MDH) |

| EC Number | 1.1.1.37 wikipedia.org |

| Reaction | (S)-malate + NAD+ <=> oxaloacetate + NADH + H+ nih.gov |

| Cofactor | NAD+/NADH worthington-biochem.com |

| Subcellular Localization | Cytosol, Mitochondria, Peroxisomes, Glyoxysomes, Chloroplasts nih.gov |

| Inhibitors | High concentrations of oxaloacetate, NADH, and in some cases, malate. nih.gov Citrate and glutamate can also be inhibitory under certain conditions. wikipedia.org |

| Activators | Citrate can be an activator at high substrate concentrations. wikipedia.org |

Malic Enzymes (ME): Diversity, Structure, and Function

Malic enzymes (ME) are a group of enzymes that catalyze the oxidative decarboxylation of malate to pyruvate (B1213749) and CO2, with the concomitant reduction of a nicotinamide cofactor (NAD+ or NADP+). oroboros.at

NAD(P)-Dependent Malic Enzymes and Decarboxylation Reactions

Malic enzymes are classified based on their cofactor specificity:

NADP-dependent ME (EC 1.1.1.40): This form specifically uses NADP+ as the electron acceptor. wikipedia.org In C4 and CAM plants, NADP-ME plays a crucial role in the carbon fixation pathway by releasing CO2 from malate in bundle sheath cells for use by RuBisCO. wikipedia.org

NAD-dependent ME (EC 1.1.1.38 and EC 1.1.1.39): These enzymes utilize NAD+ as their preferred cofactor. ebi.ac.ukuniprot.org The human mitochondrial NAD(P)+-dependent malic enzyme (ME2) can use both NAD+ and NADP+, but has a preference for NAD+. uniprot.org It is involved in the conversion of malate to pyruvate. uniprot.org Some NAD-dependent forms can also decarboxylate oxaloacetate. ebi.ac.uk

The reaction catalyzed by malic enzymes is a key step in various metabolic pathways, including anaplerosis and, in some organisms, lipid biosynthesis. oroboros.atescholarship.org

Structural Biology and Conformational Dynamics of Malic Enzymes

Malic enzymes are typically tetrameric proteins, with each monomer comprising four domains. nih.gov The active site is located at the interface of two of these domains. nih.gov The binding of substrates and cofactors induces significant conformational changes in the enzyme.

Conformational States: Crystal structures have revealed that malic enzymes can exist in open and closed conformations. nih.govresearchgate.net Substrate binding promotes a transition to the closed, catalytically active form. nih.gov

Allosteric Regulation: The human mitochondrial NAD(P)+-dependent malic enzyme is allosterically activated by fumarate (B1241708). nih.gov Fumarate binds to a specific allosteric site, distinct from the active site, which enhances the enzyme's affinity for its substrates. nih.gov

Cofactor Specificity: The structural basis for cofactor specificity lies in the binding pocket for the adenosine (B11128) moiety of the cofactor. rcsb.org Specific amino acid residues act as "gatekeepers" that determine whether NAD+ or NADP+ can bind effectively. nih.gov For example, the presence of a lysine (B10760008) residue in pigeon cytosolic NADP+-dependent ME is important for its selectivity for NADP+. rcsb.org

Flexibility: Molecular dynamics simulations have shown that some malic enzymes, like the one from Mycobacterium tuberculosis, exhibit considerable structural flexibility, which may be important for their function and regulation. escholarship.org

| Enzyme Property | Malic Enzyme (ME) |

| EC Numbers | 1.1.1.38, 1.1.1.39 (NAD-dependent), 1.1.1.40 (NADP-dependent) wikipedia.orguniprot.org |

| Reaction | (S)-malate + NAD(P)+ -> pyruvate + CO2 + NAD(P)H oroboros.at |

| Cofactor | NAD+/NADH or NADP+/NADPH oroboros.at |

| Subcellular Localization | Cytosol, Mitochondria oroboros.at |

| Allosteric Regulators | Fumarate (activator for some isoforms) nih.gov |

Allosteric Regulation and Physiological Control of Malic Enzyme Activity

Malic enzymes (MEs) are a group of enzymes that catalyze the oxidative decarboxylation of malate to pyruvate and CO2. rsc.org Their activity is subject to complex allosteric regulation, which plays a crucial role in controlling metabolic pathways.

In various organisms, including plants and bacteria, the activity of malic enzyme is modulated by a range of effector molecules. For instance, in cauliflower, the NAD-malic enzyme is allosterically activated by sulfate (B86663) (SO42-). nih.gov This activation results from a decrease in the Michaelis constant (Km) for malate, and the presence of other anions like fumarate and phosphate (B84403) can enhance the enzyme's affinity for sulfate. nih.gov Interestingly, the response to sulfate is biphasic; at high concentrations, the activation effect diminishes. nih.gov

In the plant Arabidopsis thaliana, different isoforms of NAD-malic enzyme (NAD-ME1 and NAD-ME2) exhibit distinct kinetic mechanisms, suggesting different physiological roles. NAD-ME2 follows a sequential ordered mechanism where NAD binds first, followed by L-malate. researchgate.net In contrast, NAD-ME1 and the heterodimer NAD-MEH can bind both substrates randomly. researchgate.net Furthermore, NADP-malic enzyme 2 (NADP-ME2) from Arabidopsis thaliana is subject to complex regulation by fumarate, which can act as both an activator and an inhibitor depending on the concentrations of substrates and the effector itself. conicet.gov.ar Structural modeling suggests that malate, the enzyme's own substrate, may also bind to the allosteric site, indicating a potential for homotropic regulation. conicet.gov.ar

In the bacterium Bacillus subtilis, four paralogous malic enzyme isoforms exist, with YtsJ playing a major physiological role in malate utilization. asm.org YtsJ shows a strong preference for NADP+ as a cofactor. asm.org A key regulatory feature of the bifunctional YtsJ is the modulatory effect of NADPH. In the absence of NADPH, it functions as a malic enzyme, converting malate to pyruvate. uniprot.org However, in the presence of excess NADPH, its activity switches to that of a malolactic enzyme, converting malate to lactate. uniprot.org

The following table summarizes the allosteric regulators of malic enzyme activity discussed:

| Effector Molecule | Organism/Enzyme | Effect on Activity |

| Sulfate (SO42-) | Cauliflower NAD-malic enzyme | Activation (at low concentrations) nih.gov |

| Fumarate | Cauliflower NAD-malic enzyme | Enhances affinity for sulfate nih.gov |

| Phosphate | Cauliflower NAD-malic enzyme | Enhances affinity for sulfate nih.gov |

| Fumarate | Arabidopsis thaliana NADP-ME2 | Activation or Inhibition conicet.gov.ar |

| Malate | Arabidopsis thaliana NADP-ME2 | Potential homotropic regulation conicet.gov.ar |

| NADPH | Bacillus subtilis YtsJ | Switches activity from malic to malolactic uniprot.org |

Other Enzymes Implicated in (2R)-2-hydroxybutanedioate Biosynthesis and Degradation

While fumarase is specific for (S)-malate, other enzymes are involved in the metabolism of this compound (D-malate).

D-malate dehydrogenase (decarboxylating) , also known as D-malic enzyme, catalyzes the oxidative decarboxylation of (R)-malate to pyruvate and CO2, with the concomitant reduction of NAD+ to NADH. wikipedia.orgnzytech.com This enzyme has been identified in bacteria such as Salmonella typhimurium and Escherichia coli. wikipedia.orgnih.gov In E. coli, the D-malate dehydrogenase, EcDmlA, is essential for aerobic growth on D-malate as the sole carbon source. nih.gov

Malate racemase is an enzyme that catalyzes the interconversion of (S)-malate and (R)-malate. nih.govresearchgate.net These enzymes belong to the LarA superfamily and are dependent on a nickel-pincer nucleotide (NPN) cofactor. nih.govresearchgate.net Malate racemase from Thermoanaerobacterium thermosaccharolyticum (Mar2) has been structurally characterized, providing insights into its catalytic mechanism and substrate specificity. nih.govrcsb.org The discovery of malate racemases highlights a direct enzymatic route for the formation of this compound from the more common (S)-malate.

The table below provides a summary of these enzymes:

| Enzyme | Reaction Catalyzed | Cofactor/Prosthetic Group | Organism Example |

| D-malate dehydrogenase (decarboxylating) | (R)-malate + NAD+ → Pyruvate + CO2 + NADH | NAD+ | Escherichia coli wikipedia.orgnzytech.comnih.gov |

| Malate racemase | (S)-malate ⇌ (R)-malate | Nickel-pincer nucleotide (NPN) | Thermoanaerobacterium thermosaccharolyticum nih.govresearchgate.netrcsb.org |

Biosynthesis and Biodegradation Mechanisms of 2r 2 Hydroxybutanedioate in Biological Systems

Natural Production Pathways in Plants and Fruits

(2R)-2-hydroxybutanedioate, or L-malic acid, is a naturally occurring organic acid found in a wide variety of fruits and vegetables, contributing to their characteristic tart flavor. atamankimya.comwikipedia.org It is particularly abundant in apples, grapes, cherries, and plums. atamankimya.comwikipedia.orgatamanchemicals.com The concentration of L-malic acid in fruits tends to decrease as the fruit ripens. wikipedia.orgatamanchemicals.com

In plant cells, L-malic acid is synthesized through several key metabolic pathways. A primary route involves the carboxylation of phosphoenolpyruvate (B93156) (PEP), a product of glycolysis, in the guard cells of plant leaves. atamanchemicals.comatamanchemicals.com This reaction is catalyzed by the enzyme phosphoenolpyruvate carboxylase (PEPC). The resulting oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase. wikipedia.org This process is crucial for stomatal regulation; the accumulation of malate, along with potassium ions, decreases the solute potential in guard cells, causing water to enter and the stomata to open. wikipedia.orgatamanchemicals.com

Furthermore, malate is a key intermediate in the citric acid cycle (also known as the Krebs cycle), which occurs in the mitochondria of plant cells. atamanchemicals.comatamanchemicals.com In this cycle, (S)-malate is formed by the hydration of fumarate (B1241708), a reaction catalyzed by fumarase. wikipedia.orgatamanchemicals.com It can also be generated from pyruvate (B1213749) through anaplerotic reactions, which replenish intermediates of the citric acid cycle. wikipedia.orgatamanchemicals.com In C4 plants, malate plays a vital role in carbon fixation, acting as a shuttle to transport CO2 to the Calvin cycle. wikipedia.orgatamanchemicals.com

Microbial Biosynthesis Pathways

Microorganisms, including bacteria, yeasts, and filamentous fungi, are capable of producing L-malic acid through various metabolic routes. nih.govnih.gov This microbial production is of significant interest for industrial applications as an alternative to chemical synthesis. frontiersin.orgnih.gov

Non-Oxidative and Oxidative Metabolic Routes

Microbial biosynthesis of L-malic acid primarily occurs through three main pathways: the reductive tricarboxylic acid (rTCA) pathway (non-oxidative), the oxidative tricarboxylic acid (TCA) cycle, and the glyoxylate (B1226380) cycle. nih.govnih.govresearchgate.net

Non-Oxidative Pathway (Reductive TCA Pathway): This is a highly efficient pathway for L-malic acid production. sci-hub.se It takes place in the cytosol and begins with the carboxylation of pyruvate to form oxaloacetate, a reaction catalyzed by pyruvate carboxylase. sci-hub.sefrontiersin.org Oxaloacetate is then reduced to L-malate by malate dehydrogenase. sci-hub.se This pathway is notable because it involves the fixation of CO2 and has a high theoretical yield of 2 moles of L-malate per mole of glucose. sci-hub.sefrontiersin.org

Oxidative Pathway (TCA Cycle): L-malic acid is a natural intermediate of the TCA cycle located in the mitochondria. frontiersin.orgresearchgate.net In this pathway, acetyl-CoA condenses with oxaloacetate to form citrate (B86180), which then undergoes a series of oxidative reactions to eventually form L-malate. researchgate.net However, this pathway is less efficient for L-malic acid accumulation because it involves the release of two molecules of CO2, limiting the maximum theoretical yield to 1 mole of L-malate per mole of glucose. frontiersin.orgresearchgate.net

Glyoxylate Cycle: This pathway is an alternative oxidative route found in some bacteria and fungi. nih.govfrontiersin.org It bypasses the decarboxylation steps of the TCA cycle. Isocitrate is cleaved into succinate (B1194679) and glyoxylate by isocitrate lyase. frontiersin.org Malate synthase then catalyzes the condensation of glyoxylate and acetyl-CoA to form L-malate. frontiersin.orgresearchgate.net The maximum yield via this pathway is also limited. sci-hub.se

Fermentation Strategies for Industrial Production

The industrial production of L-malic acid through microbial fermentation has been extensively explored as an environmentally friendly alternative to petrochemical-based methods. nih.govfrontiersin.org Various wild-type, mutant, and metabolically engineered microorganisms have been investigated for their L-malic acid production capabilities. nih.govnih.gov

Strategies to enhance production often involve metabolic engineering to redirect metabolic fluxes towards L-malic acid synthesis and away from byproduct formation. frontiersin.orgnih.gov This includes overexpressing key enzymes like pyruvate carboxylase and malate dehydrogenase, and deleting genes involved in competing pathways. researchgate.net

Fermentation conditions are also critical. High L-malate production is often observed under nitrogen-limiting conditions. nih.govfrontiersin.org The use of calcium carbonate (CaCO3) is common in fermentation processes; it helps to maintain a stable pH and facilitates the secretion of L-malate as calcium malate. nih.govfrontiersin.org Different cultivation strategies, such as batch, fed-batch, and repeated-batch fermentations, are employed to optimize yield and productivity. frontiersin.org

Table 1: Examples of Microorganisms Used in L-Malic Acid Fermentation

| Microorganism | Fermentation Strategy | Substrate | Titer (g/L) | Productivity (g/L/h) | Yield (mol/mol) | Reference |

|---|---|---|---|---|---|---|

| Aspergillus oryzae DSM 1863 | Repeated-Batch | Glucose | - | - | - | frontiersin.org |

| Aspergillus niger ATCC 12486 | Batch | Crude Glycerol | 23 | - | - | nih.gov |

| Penicillium viticola 152 | Batch (10L Fermenter) | Glucose | 131 | 1.36 | 1.34 | nih.gov |

| Rhizopus delemar HF-121 | Pilot-Scale Fermenter | Corn Straw Hydrolysate | >120 | 2.03 | - | nih.gov |

| Engineered Saccharomyces cerevisiae | Fed-Batch | Glucose | 154 | 0.94 | 1.38 | frontiersin.org |

| Engineered Escherichia coli | Fed-Batch | Glucose | 201.24 | - | - | frontiersin.org |

Mechanisms of Cellular Secretion and Transport (e.g., Malate Shuttles)

The transport of this compound across cellular membranes is crucial for its various metabolic roles. This transport is facilitated by specific protein systems, most notably the malate shuttles. wikipedia.orgwikipedia.org

The malate-aspartate shuttle is a primary mechanism for transferring reducing equivalents (electrons) from NADH produced during glycolysis in the cytosol into the mitochondria for oxidative phosphorylation. wikipedia.orgnih.gov The inner mitochondrial membrane is impermeable to NADH, so this shuttle is essential for aerobic energy production. wikipedia.org The process involves the reduction of oxaloacetate to malate in the cytosol by cytosolic malate dehydrogenase, which consumes NADH. wikipedia.org Malate is then transported into the mitochondrial matrix by the malate-alpha-ketoglutarate antiporter. wikipedia.org Inside the mitochondrion, mitochondrial malate dehydrogenase catalyzes the reverse reaction, oxidizing malate back to oxaloacetate and reducing NAD+ to NADH. wikipedia.org

Another important transport system is the citrate-malate shuttle . wikipedia.org This shuttle is responsible for transporting acetyl-CoA from the mitochondrial matrix to the cytosol, where it is required for fatty acid synthesis. wikipedia.org Acetyl-CoA itself cannot cross the inner mitochondrial membrane. wikipedia.org It first condenses with oxaloacetate to form citrate, which is then transported to the cytosol. In the cytosol, citrate is cleaved back into acetyl-CoA and oxaloacetate. The oxaloacetate is then reduced to malate, which can be transported back into the mitochondrial matrix. wikipedia.org

Turnover and Degradation Pathways within Biological Systems

This compound is a central metabolite, and its levels are tightly regulated through a balance of synthesis and degradation. The primary pathway for its degradation is its oxidation back to oxaloacetate within the citric acid cycle by the enzyme malate dehydrogenase. wikipedia.org This reaction is a key step in cellular respiration, generating NADH which then enters the electron transport chain to produce ATP. hmdb.ca

In humans and other organisms, malate is continuously formed and consumed as part of the citric acid cycle. atamanchemicals.comhmdb.ca Under anaerobic conditions, where the buildup of reducing equivalents can inhibit glycolysis, malate can be simultaneously reduced to succinate and oxidized to oxaloacetate, helping to remove these excess reducing equivalents and allowing energy production to continue. hmdb.ca

The enzyme fumarase also plays a role in malate turnover by catalyzing the reversible hydration of fumarate to L-malate. nih.govelifesciences.org While in the mitochondrial TCA cycle this reaction typically proceeds towards malate formation, the reverse reaction can occur. elifesciences.org In fact, in the nucleus of eukaryotic cells and in some bacteria, fumarase is involved in the DNA damage response, where it may catalyze the conversion of malate to fumarate. nih.govelifesciences.org

The degradation of L-malic acid can also occur through other enzymatic reactions. For instance, malic enzyme catalyzes the oxidative decarboxylation of malate to pyruvate and CO2, producing NADPH in the process. researchgate.net This provides an alternative route for malate catabolism and is important for providing reducing power for biosynthetic reactions.

Advanced Analytical and Methodological Approaches in 2r 2 Hydroxybutanedioate Research

Chromatographic Techniques for Enantiomeric Separation and Quantification

Chromatography is a cornerstone for separating the enantiomers of malic acid, (2R)-2-hydroxybutanedioate and (2S)-2-hydroxybutanedioate, which exhibit identical physical and chemical properties in an achiral environment.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful technique for resolving enantiomers. humanjournals.com The separation is achieved by creating a chiral environment where the two enantiomers form transient diastereomeric complexes with a chiral selector, leading to different retention times. chiralpedia.com This can be accomplished using either a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA). chiralpedia.com

For this compound, polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) and ligand-exchange chromatography (LEC) phases are commonly employed. researchgate.netsigmaaldrich.comphenomenex.com In chiral LEC, a metal ion (like copper(II)) and a chiral ligand form complexes with the malic acid enantiomers, allowing for their separation on a conventional reversed-phase column. researchgate.netcapes.gov.br

Table 1: Example Chiral HPLC Methods for Malic Acid Enantiomer Separation

| Chiral Stationary Phase (CSP) / Method | Mobile Phase | Detection | Reference |

|---|---|---|---|

| Polysaccharide-based (e.g., Chiralpak IG) | Acetonitrile/Potassium Dihydrogen Phosphate (B84403) with Sodium Heptanesulfonate | UV | researchgate.net |

| Ligand-Exchange (e.g., Cu(II) with N,N-dimethyl-L-valine) | Aqueous solution containing the chiral ligand-exchanger | Post-column derivatization with Iron(III) and visible absorption | capes.gov.br |

| Daicel Chiralpak MA(+) | Aqueous Copper(II) Sulfate (B86663) solution | UV | oup.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and sensitive technique for metabolite profiling, including the analysis of organic acids like this compound. nih.govmdpi.com Due to the low volatility of organic acids, a crucial sample preparation step known as derivatization is required. nih.govd-nb.info This process converts the polar carboxyl and hydroxyl groups into less polar, more volatile derivatives suitable for GC analysis.

Common derivatization methods include silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), and alkylation, for instance, with alkyl chloroformates. nih.govmdpi.comspringernature.com Following separation on the GC column, the mass spectrometer fragments the derivative molecules, producing a characteristic mass spectrum that serves as a fingerprint for identification and allows for precise quantification. biochemjournal.com

Table 2: Typical GC-MS Methodological Parameters for Organic Acid Analysis

| Parameter | Description | Example | Reference |

|---|---|---|---|

| Derivatization | Conversion of polar functional groups to volatile derivatives. | Two-step process: Methoxyamination with methoxyamine hydrochloride followed by silylation with MSTFA. | mdpi.com |

| GC Column | The stationary phase where separation occurs based on volatility and polarity. | Rtx-1 MS column (non-polar). | biochemjournal.com |

| Carrier Gas | Inert gas that carries the sample through the column. | Helium. | biochemjournal.com |

| Temperature Program | Controlled heating of the column to elute compounds. | Initial 40°C, ramped in stages to 300°C. | biochemjournal.com |

| Detection | Ionization and mass analysis of eluting compounds. | Electron Ionization (EI) followed by a quadrupole or triple-axis mass spectrometer. | d-nb.infobiochemjournal.com |

Spectroscopic and Spectrometric Methods for Structural Elucidation and Quantification

Spectroscopic and spectrometric methods are indispensable for confirming the chemical structure and accurately measuring the concentration of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a premier technique for structural elucidation. longdom.orglibretexts.org However, since enantiomers are indistinguishable in a standard achiral solvent, NMR requires a chiral environment to differentiate between (2R)- and (2S)-2-hydroxybutanedioate. acs.orgnih.gov This is achieved by using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). nih.govnih.gov

CSAs, such as cyclodextrins or custom-synthesized chiral molecules, form non-covalent diastereomeric complexes with the enantiomers. acs.orgspectroscopyonline.com This interaction results in different magnetic environments for the corresponding nuclei in each enantiomer, leading to separate signals (chemical shift non-equivalence) in the NMR spectrum, most commonly observed in ¹H NMR. acs.orgnih.gov This allows for the determination of enantiomeric purity or excess. rsc.org

Table 3: Approaches for Chiral Recognition by NMR

| Method | Principle | Advantages | Reference |

|---|---|---|---|

| Chiral Solvating Agents (CSAs) | Formation of transient, non-covalent diastereomeric complexes with the analyte. | Simple addition to the NMR sample; no chemical reaction needed. | acs.orgnih.gov |

| Chiral Derivatizing Agents (CDAs) | Covalent bonding of a chiral reagent to the analyte to form stable diastereomers. | Can produce larger chemical shift differences. | nih.gov |

High-Resolution Mass Spectrometry (e.g., HPLC-MS Orbitrap)

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with HPLC, such as in an HPLC-Orbitrap system, provides exceptional sensitivity and specificity for both quantification and structural confirmation. creative-proteomics.comfilab.fr HRMS instruments, like Orbitrap and Time-of-Flight (TOF) analyzers, can measure mass with extremely high accuracy (typically to the third or fourth decimal place). filab.frresearchgate.net

This high mass accuracy allows for the determination of a compound's elemental formula, confidently distinguishing this compound from other unrelated compounds that may have the same nominal mass (isobaric interferences). thermofisher.comlcms.cz When analyzing complex samples like wine or biological fluids, the initial separation by HPLC reduces matrix effects, while the Orbitrap detector provides reliable identification and trace-level quantification. creative-proteomics.comuniurb.itnih.gov

Enzymatic Assays for Specific Activity and Concentration Determination

Enzymatic assays offer a highly specific and sensitive method for quantifying this compound. nzytech.comcreative-enzymes.com These methods leverage the stereo-specificity of enzymes that selectively act on one enantiomer but not the other. nzytech.com

For the determination of this compound (D-malate), the enzyme D-malate dehydrogenase (decarboxylating) (D-MDH) is used. nzytech.comoiv.int This enzyme specifically catalyzes the oxidation of D-malate to pyruvate (B1213749) and CO₂ in the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD⁺). creative-enzymes.comoiv.int The reaction produces a reduced form of the cofactor, NADH. The amount of NADH formed is directly proportional to the initial amount of D-malate in the sample. oiv.int This can be conveniently measured by monitoring the increase in absorbance at a wavelength of 340 nm with a spectrophotometer. nzytech.comoiv.int Commercial kits based on this principle are widely available for use in food and clinical analysis. oenolab.comr-biopharm.comnzytech.com

Table 4: Principle of the Enzymatic Assay for this compound

| Component | Function | Reference |

|---|---|---|

| This compound (D-Malate) | The target analyte to be quantified. | nzytech.com |

| D-malate dehydrogenase (D-MDH) | Enzyme that specifically catalyzes the oxidation of D-malate. | creative-enzymes.comoiv.int |

| Nicotinamide Adenine Dinucleotide (NAD⁺) | Cofactor that is reduced to NADH during the reaction. | oiv.int |

| Spectrophotometer | Measures the increase in absorbance at 340 nm due to NADH formation, allowing for quantification. | nzytech.comoiv.int |

Mentioned Compounds

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique used to trace the metabolic fate of molecules within a biological system. oup.com In the context of this compound, also known as D-malate, this methodology involves introducing a substrate containing a stable, heavy isotope (such as Carbon-13, ¹³C) into cells or organisms. nih.goviris-biotech.de As the cells metabolize this labeled substrate, the isotope is incorporated into various downstream compounds, including this compound. By measuring the mass distribution of these labeled metabolites, typically using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can elucidate active metabolic pathways and quantify the flow of carbon through the network. karger.commdpi.com

This empirical data is then used in Metabolic Flux Analysis (MFA), a computational method that calculates the in vivo rates (fluxes) of reactions throughout the metabolic network. d-nb.infonih.gov ¹³C-MFA, in particular, provides a quantitative map of cellular metabolism, revealing how central pathways contribute to the synthesis and utilization of key intermediates like this compound. researchgate.netfrontiersin.org

Detailed Research Findings

The labeling pattern observed in this compound serves as a critical indicator of the activity of several major metabolic pathways. For instance, when cells are fed uniformly labeled glucose ([U-¹³C]glucose), the detection of this compound with three labeled carbons (M+3) is a key indicator of pyruvate anaplerosis—the replenishment of TCA cycle intermediates via the pyruvate carboxylase reaction. nih.gov Conversely, when using labeled glutamine ([U-¹³C]glutamine), the appearance of this compound with four labeled carbons (M+4) signifies the oxidative metabolism of glutamine through the TCA cycle. mdpi.comd-nb.info

The following interactive table summarizes how different isotopic tracers are used to probe metabolic pathways related to this compound.

| Isotopic Tracer | Analyte | Observed Labeling Pattern | Inferred Metabolic Pathway Activity |

| [U-¹³C]Glucose | This compound | M+3 | Indicates pyruvate anaplerosis via pyruvate carboxylase. nih.gov |

| [U-¹³C]Glutamine | This compound | M+4 | Indicates oxidative entry of glutamine into the TCA cycle. mdpi.comd-nb.info |

| [U-¹³C]Glutamine | Citrate (B86180) | M+5 | Indicates reductive carboxylation of glutamine-derived α-ketoglutarate. d-nb.info |

| 3-¹³C-Malate | Lactate, Glutamine | ¹³C on C2 and C3 | Used to probe the activity of cytosolic malic enzyme and pyruvate recycling. karger.com |

Research across different organisms has utilized these principles to gain specific insights into this compound metabolism.

A study on the fungus Myceliophthora thermophila employed ¹³C-MFA to compare the metabolic flux distribution between a wild-type strain and an engineered strain with high malic acid production. researchgate.net The analysis revealed significant rerouting of carbon flux in the high-producing strain. Notably, the flux through the pentose (B10789219) phosphate pathway (PPP) decreased, while the flux towards glycolysis (EMP) and the downstream TCA cycle increased, channeling more carbon toward this compound synthesis. researchgate.net The study also calculated that the yields of malic acid from glucose were consistent with direct experimental measurements. researchgate.net

The interactive table below presents a selection of the relative metabolic fluxes determined in the M. thermophila study, highlighting the metabolic shifts leading to enhanced production of this compound. The values represent the relative flux distribution normalized to a glucose uptake of 100 mmol.

| Reaction/Pathway | Wild-Type (WT) Strain Flux | High Production (JG207) Strain Flux |

| Glucose-6-phosphate → Pentose Phosphate Pathway | 48.7 | 25.4 |

| Pyruvate → Acetyl-CoA (Pyruvate Dehydrogenase) | 54.3 | 42.1 |

| Pyruvate → Oxaloacetate (Pyruvate Carboxylase) | 3.3 | 40.7 |

| Oxaloacetate → This compound (Malate Dehydrogenase) | 57.6 | 82.8 |

In another study focusing on the green alga Chlamydomonas reinhardtii grown on acetate (B1210297), ¹³C-MFA demonstrated that despite having a complete TCA cycle in the mitochondria, a significant portion of the this compound flux is shuttled to the cytosol and plastid. plos.org It was calculated that approximately 72% of the TCA cycle flux through this compound is exported to the cytosol, where it is converted to oxaloacetate to provide essential reducing equivalents for biosynthetic processes. plos.org

In mammalian cells, isotopic labeling of this compound has also provided key metabolic insights. A study using 3-¹³C-Malate in primary cultures of mouse astrocytes found that cytosolic malic enzyme activity was low and supported the occurrence of pyruvate recycling. karger.com In cancer metabolism research, tracing ¹³C from glucose or glutamine into the this compound pool is a standard method to assess the relative contributions of these major fuels to the TCA cycle. nih.gov

Biotechnological Applications and Synthetic Methodologies Involving 2r 2 Hydroxybutanedioate

Biotechnological Production and Strain Engineering for Enhanced Yields

The microbial production of (2R)-2-hydroxybutanedioate offers a sustainable alternative to chemical synthesis. Various microorganisms have been explored for their ability to produce D-malic acid, often through the conversion of prochiral substrates like maleic acid or through the resolution of racemic mixtures.

One approach involves the use of microorganisms that selectively consume the L-enantiomer from a racemic mixture of DL-malic acid, leaving the desired D-enantiomer. Bacteria such as Pseudomonas putida and Acinetobacter calcoaceticus have been identified for this purpose, as they can assimilate L-malic acid as a sole carbon and energy source while not affecting D-malic acid. google.com This method allows for the production of D-malic acid with high optical purity. google.com

Another strategy is the direct fermentation or bioconversion of a suitable substrate into D-malic acid. For instance, the mold Ustilago sphaerogena has been shown to convert maleic acid into D-malic acid with high optical purity. nih.gov Optimization of reaction conditions, such as the addition of surfactants like Triton X-100, has been found to significantly enhance the production of D-malic acid by resting cells of U. sphaerogena. nih.gov

Strain engineering plays a crucial role in enhancing the yield and productivity of this compound. While much of the metabolic engineering work has focused on the more common L-malic acid, the principles are applicable to D-malic acid production. For example, in Saccharomyces cerevisiae, a platform organism for producing various organic acids, metabolic engineering strategies have been employed to channel carbon flux towards C4 dicarboxylic acids. scielo.brnih.gov These strategies often involve:

Overexpression of key enzymes: Increasing the expression of enzymes in the desired metabolic pathway can drive the reaction towards the target product.

Deletion of competing pathways: Knocking out genes responsible for the production of byproducts can increase the yield of the desired compound.

Cofactor engineering: Ensuring a balanced supply of redox cofactors like NADH or NADPH is critical for many biosynthetic pathways.

Transporter engineering: Overexpressing specific membrane transporters can facilitate the export of the product from the cell, preventing feedback inhibition and simplifying downstream processing. scielo.brnih.gov

Research on Arthrobacter sp. strain MCI2612 demonstrated the production of D-malate from maleate (B1232345) with 100% optical purity. scielo.br Optimization of the culture and reaction conditions for this strain led to a production of 87 g/L of D-malate in 20 hours, with a molar yield of 72%. scielo.br

Table 1: Examples of Microbial Production of this compound

| Microorganism | Substrate | Product | Key Findings |

|---|---|---|---|

| Pseudomonas putida | DL-malic acid | This compound | Selectively assimilates L-malic acid, enabling resolution of the racemate. google.com |

| Acinetobacter calcoaceticus | DL-malic acid | This compound | Capable of resolving racemic malic acid by consuming the L-enantiomer. google.com |

| Ustilago sphaerogena | Maleic acid | This compound | Produces D-malic acid with high optical purity. nih.gov |

| Arthrobacter sp. MCI2612 | Maleate | This compound | Achieved a titer of 87 g/L with a 72 mol% yield and 100% optical purity. scielo.br |

This compound as a Chiral Synthon in Asymmetric Organic Synthesis

This compound, due to its stereochemistry and multiple functional groups, is a highly valuable chiral building block, or synthon, in asymmetric organic synthesis. magtech.com.cn It provides a readily available source of stereochemistry that can be incorporated into more complex molecules.

The C4 backbone of D-malic acid, with its defined stereocenter, can be chemically modified to create a variety of chiral intermediates. These intermediates are then used in the total synthesis of complex natural products and other bioactive molecules. magtech.com.cn The hydroxyl and carboxyl groups of this compound offer multiple points for chemical transformation, allowing for the construction of diverse molecular architectures with controlled stereochemistry. For example, it can serve as a starting material for the synthesis of chiral lactones, which are important structural motifs in many biologically active compounds. rsc.org

Derivatives of this compound are also employed in chiral resolution, a process used to separate enantiomers from a racemic mixture. Optically active acids like D-malic acid can be reacted with a racemic mixture of bases to form diastereomeric salts. google.com These diastereomers have different physical properties, such as solubility, which allows them to be separated by methods like fractional crystallization. Once separated, the individual enantiomers of the base can be recovered.

Furthermore, esters of this compound can be used in chiral chromatography. By derivatizing a racemic mixture with a chiral agent derived from D-malic acid, diastereomeric products are formed that can be separated on a standard chromatography column. scielo.brresearchgate.net For instance, the derivatization of DL-malic acid with (R)-1-(1-naphthyl)ethylamine allows for the separation and quantification of the D- and L-enantiomers using reversed-phase high-performance liquid chromatography (RP-HPLC). scielo.brresearchgate.net

Enzymatic Synthesis Utilizing this compound or its Derivatives

Enzymatic synthesis offers a highly selective and environmentally friendly approach for the production of chiral compounds. Enzymes can be used to produce this compound or to utilize it as a substrate for the synthesis of other valuable molecules.

Enzyme cascade reactions, where multiple enzymatic steps are carried out in a single pot, are an efficient strategy for chemical synthesis. In the context of this compound, a cascade could be designed for its production from a simple precursor. For instance, a mutant malate (B86768) dehydrogenase has been combined with a glucose dehydrogenase in a closed system for the production of malate and gluconate from pyruvate (B1213749) and glucose, demonstrating the feasibility of cofactor regeneration in such systems. aston.ac.uk While this specific example may produce L-malate, the principle can be applied to D-malate production with an appropriate D-selective enzyme. The use of thermophilic enzymes in such cascades can improve stability and simplify purification. aston.ac.uk

The `malic' enzyme, which catalyzes the oxidative decarboxylation of malate to pyruvate, is another key enzyme in malate metabolism. [12, 26] Understanding its mechanism and substrate specificity is crucial for designing efficient biocatalytic systems.

The enzymatic production of this compound aligns well with the principles of green chemistry. These methods often occur in aqueous media under mild temperature and pressure conditions, reducing energy consumption and the need for hazardous organic solvents. Enzymes are highly specific, which minimizes the formation of byproducts and simplifies purification processes. Moreover, the use of enzymes from renewable sources and the potential for enzyme immobilization and reuse contribute to the sustainability of the process. The fixation of CO2 by certain enzymatic pathways, such as the reductive carboxylation of pyruvate to malate, further enhances the green credentials of these biocatalytic routes.

Applications in Non-Clinical Biochemical and Physiological Studies (e.g., Mitochondrial Function)

This compound, more commonly known in scientific literature as D-2-hydroxyglutarate (D-2-HG), is a metabolite that has garnered significant attention in non-clinical biochemical and physiological research, particularly for its profound effects on mitochondrial function. Its structural similarity to key intermediates in cellular metabolism allows it to interfere with fundamental processes, making it a valuable tool for studying metabolic pathways and pathologies.

A primary area of investigation has been its impact on the mitochondrial respiratory chain and energy metabolism. Research has demonstrated that D-2-HG can significantly impair mitochondrial function in various tissues. nih.gov In rat tissues, it has been shown to inhibit key enzymes of the respiratory chain. nih.gov Specifically, D-2-HG significantly inhibits the activity of cytochrome c oxidase (Complex IV) and ATP synthase (Complex V), while other respiratory chain enzymes are not directly affected. nih.gov This targeted inhibition disrupts the electron transport chain and compromises ATP production. tandfonline.com

Furthermore, studies have indicated that D-2-HG can act as an endogenous uncoupler of mitochondrial respiration. nih.gov This is characterized by a decrease in the respiratory control ratio, an indicator of the tightness of coupling between oxygen consumption and ATP synthesis. nih.gov The presence of D-2-HG stimulates oxygen consumption in state IV (when ADP is limiting) while hindering ATP formation, suggesting a dissipation of the proton gradient across the inner mitochondrial membrane. nih.gov

The table below summarizes the observed effects of this compound on mitochondrial respiratory chain complexes in rat tissues.

| Mitochondrial Complex | Enzyme | Effect of this compound | Tissue Studied |

| Complex IV | Cytochrome c oxidase (COX) | Significant Inhibition | Cerebral Cortex, Skeletal Muscle, Cardiac Muscle, Brain |

| Complex V | ATP synthase (F₀F₁-ATP synthase) | Significant Inhibition | Skeletal Muscle, Cardiac Muscle |

| Other Respiratory Complexes | - | Not Affected | Skeletal Muscle, Cardiac Muscle |

In addition to its direct effects on the respiratory chain, this compound is recognized as a competitive inhibitor of α-ketoglutarate-dependent dioxygenases. nih.govnih.govunc.edu This is due to its structural analogy to α-ketoglutarate, a crucial substrate for a large family of enzymes involved in various cellular processes, including histone and DNA demethylation. nih.govelifesciences.org By competing with α-ketoglutarate, this compound can lead to widespread alterations in gene expression and cellular differentiation, making it a key molecule in the study of epigenetics and cancer biology. nih.govfrontiersin.org

The inhibitory effect of this compound extends to other mitochondrial enzymes as well. Due to its structural similarity to succinate (B1194679), another intermediate of the tricarboxylic acid (TCA) cycle, it can competitively inhibit succinate dehydrogenase (Complex II). nih.gov This inhibition can lead to an accumulation of succinate and further disruption of mitochondrial respiration and metabolism. nih.gov

Research has also highlighted the role of this compound in promoting oxidative stress. tandfonline.com Its interference with the mitochondrial respiratory chain can lead to an increased production of reactive oxygen species (ROS). tandfonline.compnas.org This elevation in ROS can contribute to cellular damage and has been implicated in the pathophysiology of various conditions. tandfonline.com

The following table outlines key research findings on the biochemical and physiological effects of this compound in non-clinical studies.

| Research Finding | Model System | Key Outcome |

| Impairment of Mitochondrial Energy Metabolism | Rat Tissues | Inhibition of cytochrome c oxidase and ATP synthase; reduced CO₂ production. nih.gov |

| Competitive Inhibition of α-KG-Dependent Dioxygenases | In vitro / Cell Culture | Inhibition of histone demethylases and TET 5-methylcytosine (B146107) hydroxylases. nih.gov |

| Uncoupling of Mitochondrial Respiration | Rat Brain Mitochondria | Lowered respiratory control ratio; stimulation of state IV oxygen consumption. nih.gov |

| Inhibition of Succinate Dehydrogenase | Not specified | Competitive inhibition leading to succinate accumulation. nih.gov |

| Promotion of Oxidative Stress | T-cells | Increased production of reactive oxygen species (ROS). tandfonline.com |

| Perturbation of Cardiac Metabolism | Rodent Heart | Inhibition of α-ketoglutarate dehydrogenase, leading to impaired contractile function. pnas.org |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (2R)-2-hydroxybutanedioate in laboratory settings?

- Methodological Answer : The synthesis of this compound (DL-malic acid) can be achieved via enzymatic or chemical methods. Enzymatic routes using Aspergillus flavus or Saccharomyces cerevisiae are preferred for stereoselective production, yielding >80% under optimized pH (3.0–5.0) and temperature (30–40°C) conditions . Chemical synthesis involves hydration of maleic or fumaric acid with H₂O under acidic catalysts (e.g., H₂SO₄), but this yields racemic mixtures requiring chiral resolution. Purification typically employs recrystallization from ethanol/water mixtures, monitored by HPLC (C18 column, 0.1% H₃PO₄ mobile phase) to confirm ≥98% purity .

Q. Which analytical techniques are most effective for characterizing this compound purity and structural conformation?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR (D₂O solvent) identifies stereoisomers via distinct chemical shifts (e.g., δ 4.3–4.5 ppm for the chiral hydroxyl group) .

- X-ray Crystallography : SHELXL refinement (via SHELX programs) resolves absolute configuration, with typical C–O bond lengths of 1.41–1.43 Å and dihedral angles confirming the (2R) enantiomer .

- HPLC-MS : Reversed-phase chromatography (UV detection at 210 nm) quantifies impurities like fumaric acid (<0.5% threshold) .

Q. How does pH influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies show degradation accelerates at extreme pH (≤2 or ≥9) due to esterification or decarboxylation. At pH 3–6 (25°C), the compound remains >95% stable for 30 days. Use buffered solutions (e.g., citrate-phosphate) and periodic FTIR analysis (C=O stretch at 1700–1750 cm⁻¹) to monitor degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermodynamic data (e.g., ΔfH°) for this compound?

- Methodological Answer : Discrepancies in enthalpy of formation (ΔfH°) often arise from differences in calorimetric methods (e.g., bomb calorimetry vs. computational DFT). To reconcile

- Validate experimental conditions (e.g., purity >99%, inert atmosphere).

- Cross-reference with high-level ab initio calculations (e.g., CCSD(T)/CBS) .

- Conduct meta-analyses of published datasets, accounting for solvent effects and ionic strength .

Q. What computational models best predict the reactivity of this compound in aqueous biological systems?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., AMBER or CHARMM) model hydration shells and hydrogen-bonding interactions. Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level predicts pKa values (≈3.4 and 5.2) for the carboxylic and hydroxyl groups, critical for understanding its role in enzymatic pathways (e.g., Krebs cycle) .

Q. How can chiral chromatography distinguish this compound from its (2S) enantiomer in complex matrices?

- Methodological Answer : Use chiral stationary phases (e.g., Chirobiotic T or Cyclobond I 2000) with polar organic mobile phases (methanol/acetic acid/triethylamine). Retention times and elution order are validated against optically pure standards. For trace analysis, tandem MS/MS (MRM mode, m/z 133→115) enhances specificity in biological fluids .

Q. What experimental designs mitigate interference from structurally similar dicarboxylic acids (e.g., tartaric acid) in spectrophotometric assays?

- Methodological Answer : Employ enzymatic assays using L-malate dehydrogenase (MDH), which selectively oxidizes this compound to oxaloacetate. Monitor NADH depletion at 340 nm, ensuring calibration curves exclude cross-reactive substrates. Validate with spiked recovery tests (90–110% acceptable range) .

Data Contradiction and Validation

Q. Why do crystallographic studies report varying unit cell parameters for this compound?

- Methodological Answer : Polymorphism and hydration states (e.g., anhydrous vs. monohydrate) affect unit cell dimensions. Use single-crystal XRD with low-temperature data collection (100 K) to minimize thermal motion artifacts. SHELXL refinement should include anisotropic displacement parameters and hydrogen-bonding networks to ensure accuracy .

Application in Biological Research

Q. How does this compound modulate mitochondrial function in in vitro models?

- Methodological Answer : In cultured hepatocytes, dose-dependent supplementation (0.1–10 mM) enhances ATP production via succinate dehydrogenase (Complex II) activation. Measure OCR (oxygen consumption rate) via Seahorse XF analyzers and validate with siRNA knockdown of SDHA. Control for pH shifts using extracellular flux assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.